Bienvenue dans la boutique en ligne BenchChem!

6-fluoro-N-(4-methoxyphenyl)-1,3-benzothiazol-2-amine

Cannabinoid Receptor Structure-Activity Relationship Binding Affinity

Compound 131169-66-9 occupies a distinct and unclaimed chemical space. The synergistic combination of a 6-fluoro substitution and an N-(4-methoxyphenyl) moiety on the benzothiazole core has not been systematically characterized, creating a genuine SAR void. Closest published analogs show subnanomolar CB2 affinity, but minor regioisomeric changes cause 45-fold drops in binding. The 6-fluoro substituent in parallel chemotypes confers near-complete metabolic stability (98% intact after 60 min in mouse liver microsomes). Procure this unique scaffold for de novo CB2 PET tracer development, kinase selectivity profiling, or metabolic stability benchmarking. No generic extrapolation possible—direct characterization required.

Molecular Formula C14H11FN2OS
Molecular Weight 274.31
CAS No. 131169-66-9
Cat. No. B3001295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-fluoro-N-(4-methoxyphenyl)-1,3-benzothiazol-2-amine
CAS131169-66-9
Molecular FormulaC14H11FN2OS
Molecular Weight274.31
Structural Identifiers
SMILESCOC1=CC=C(C=C1)NC2=NC3=C(S2)C=C(C=C3)F
InChIInChI=1S/C14H11FN2OS/c1-18-11-5-3-10(4-6-11)16-14-17-12-7-2-9(15)8-13(12)19-14/h2-8H,1H3,(H,16,17)
InChIKeyPZSHFIWAHMBJST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Baseline for 6-Fluoro-N-(4-methoxyphenyl)-1,3-benzothiazol-2-amine (CAS 131169-66-9): A Prioritized Gap Analysis


The compound 6-fluoro-N-(4-methoxyphenyl)-1,3-benzothiazol-2-amine (CAS 131169-66-9) is a fluorinated, N-arylated 2-aminobenzothiazole derivative [1]. While benzothiazoles are a pharmacologically privileged scaffold, the specific biological activity profile for this exact compound is absent from primary peer-reviewed literature, patents, and authoritative bioactivity databases like ChEMBL and BindingDB as of the current analysis date [2]. The most robust data for structurally proximal analogs reveals that the synergistic combination of a 6-fluoro substitution and an N-(4-methoxyphenyl) moiety on the benzothiazole core has not been systematically characterized, representing a distinct and unclaimed chemical space for procurement and exploratory investigation [3].

Critical Differentiation Void for 6-Fluoro-N-(4-methoxyphenyl)-1,3-benzothiazol-2-amine: Why Analog Data Cannot Substitute


Generic substitution or extrapolation from the closest published analogs is scientifically invalid for compound 131169-66-9. The nearest characterized derivatives fall into two distinct chemotypes: (A) 6-fluoro-2-(4-methoxyphenyl)benzothiazoles, which lack the crucial N-H linker, and (B) N-(4-methoxyphenyl)benzothiazol-2-amines lacking the 6-fluoro substituent [1]. Published SAR on methoxylated benzothiazole CB2 ligands demonstrates that minor regioisomeric changes, such as moving a methoxy group, can cause a 45-fold drop in binding affinity (Ki) [2]. Furthermore, the introduction of a 6-fluoro substituent in a parallel chemotype enhances metabolic stability up to 98% intact after 60 minutes in mouse liver microsomes, a property absent in non-fluorinated forms [2]. The unique combination in compound 131169-66-9 creates a structure-activity relationship (SAR) void where neither binding potency, selectivity, nor metabolic stability can be reliably predicted from analog data, necessitating direct procurement and de novo characterization.

Quantitative Differentiation Evidence for 6-Fluoro-N-(4-methoxyphenyl)-1,3-benzothiazol-2-amine


Distinct Chemotype Separation from Nearest Published CB2 Ligand Analogs

The target compound contains a unique 6-fluoro-N-(4-methoxyphenyl) substitution, a motif not evaluated in the leading study on fluorinated/methoxylated benzothiazole CB2 ligands. The most proximal analog in that study, compound 21 (containing a 4-methoxy substitution but a different N-2-ylidene amide linker), achieved a subnanomolar CB2 Ki of 0.38 nM and complete selectivity over CB1 (Ki > 10,000 nM), while another 4-methoxy analog saw a 45-fold affinity drop compared to an unsubstituted phenyl counterpart [1]. Our compound's unique linker and fluoro positioning place it in an untested SAR region, representing an unquantified opportunity for novel affinity and selectivity profiles.

Cannabinoid Receptor Structure-Activity Relationship Binding Affinity

Divergence from Direct Phenyl-Linked 6-Fluorobenzothiazole Kinase Inhibitors

The 2-aminobenzothiazole core distinguishes the target compound from direct 2-phenylbenzothiazole analogs cataloged as EGFR inhibitors. Database entry EGIN0001497 describes 6-fluoro-2-(4-methoxyphenyl)-1,3-benzothiazole, a direct C-C linked analog, as an EGFR inhibitor (PMID: 20493747) [1]. The N-H linker in the target molecule introduces both a hydrogen bond donor and increased conformational flexibility, which computational studies suggest can radically alter kinase selectivity profiles compared to their rigid, direct-linked counterparts [2]. Quantitative selectivity data for the N-linked analog is absent, representing a critical gap.

EGFR Kinase Inhibitor Selectivity Covalent Binding

Predicted Metabolic Stability Advantage vs. Non-Fluorinated 2-Aminobenzothiazole Analogs

While no data exists for the target compound, the introduction of a fluorine atom at the 6-position of benzothiazole is a well-precedented strategy to block oxidative metabolism. In a parallel study on CB2 ligands, the fluorinated analog 15 displayed 98% metabolic stability after a 60-min incubation with mouse liver microsomes (MLM), a property essential for in vivo imaging and therapeutic applications [1]. This contrasts with the metabolic profile of the non-fluorinated parent scaffold, 2-aminobenzothiazole, which is known to undergo rapid hydroxylation [2]. The target compound is thus predicted to possess a significant metabolic stability advantage over its non-fluorinated N-(4-methoxyphenyl) analogs.

Metabolic Stability Microsomal Clearance Fluorine Chemistry

Procurement-Driven Application Scenarios for 6-Fluoro-N-(4-methoxyphenyl)-1,3-benzothiazol-2-amine (131169-66-9)


Radiotracer Development for Cannabinoid CB2 Receptor PET Imaging

Based on the subnanomolar CB2 affinity achieved by its closest structural analogs, compound 131169-66-9 is a high-priority candidate for development as a novel CB2 PET tracer. Its unique N-(4-methoxyphenyl)-2-amine scaffold offers a distinct IP position from the known 2-ylidene amide series . The 6-fluoro substituent provides a predicted metabolic stabilization effect and a potential site for 18F-radiolabeling, making it suitable for non-invasive imaging of neuroinflammation and cancer, where CB2 receptors are upregulated .

Selective Kinase Inhibitor Hit-Finding and Lead Optimization

The N-aryl-2-aminobenzothiazole core is a recognized hinge-binding motif in kinase drug discovery. The specific substitution pattern of 131169-66-9 is unexplored and constitutes a new chemical entity for screening against a panel of kinases, particularly EGFR, where a similar 6-fluoro-4-methoxyphenyl congener is cataloged as an inhibitor . The N-H linker is expected to confer a different selectivity fingerprint from the direct phenyl-linked analog, making it a valuable tool for probing kinase selectivity and developing Type II inhibitors .

Chemical Probe for Metabolic Stability Profiling of Fluorinated Heterocycles

Compound 131169-66-9 serves as a strategic building block or model compound for comparative metabolic stability studies. Its stability can be directly benchmarked against non-fluorinated N-(4-methoxyphenyl)-1,3-benzothiazol-2-amine and other halogenated analogs to quantify the metabolic shielding effect provided by the 6-fluoro substitution, which in related chemotypes confers near-complete resistance to microsomal degradation . Such data is essential for the rational design of new chemical entities with improved pharmacokinetic profiles.

Quote Request

Request a Quote for 6-fluoro-N-(4-methoxyphenyl)-1,3-benzothiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.